molecular formula C9H8BrNO3 B13930551 2-Bromo-5-cyclopropoxyisonicotinic acid

2-Bromo-5-cyclopropoxyisonicotinic acid

Cat. No.: B13930551
M. Wt: 258.07 g/mol
InChI Key: XQOITAZTGXQECG-UHFFFAOYSA-N
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Description

2-Bromo-5-cyclopropoxyisonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a bromine atom at the second position and a cyclopropoxy group at the fifth position on the isonicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-cyclopropoxyisonicotinic acid typically involves the bromination of 5-cyclopropoxyisonicotinic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.

Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step synthesis starting from readily available precursors. The process may include steps such as nitration, reduction, esterification, and bromination, followed by purification techniques like recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-cyclopropoxyisonicotinic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 2-azido-5-cyclopropoxyisonicotinic acid, while Suzuki-Miyaura coupling with phenylboronic acid produces 2-phenyl-5-cyclopropoxyisonicotinic acid.

Scientific Research Applications

2-Bromo-5-cyclopropoxyisonicotinic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

    Biological Studies: Researchers use it to study the interactions of brominated compounds with biological targets, providing insights into their mechanism of action.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties, such as electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 2-Bromo-5-cyclopropoxyisonicotinic acid involves its interaction with specific molecular targets. The bromine atom and the cyclopropoxy group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

    2-Bromoisonicotinic Acid: Lacks the cyclopropoxy group, making it less sterically hindered.

    5-Cyclopropoxyisonicotinic Acid: Lacks the bromine atom, affecting its reactivity and binding properties.

    2-Chloro-5-cyclopropoxyisonicotinic Acid: Similar structure but with a chlorine atom instead of bromine, leading to different chemical and biological properties.

Uniqueness: 2-Bromo-5-cyclopropoxyisonicotinic acid is unique due to the combined presence of the bromine atom and the cyclopropoxy group, which confer distinct reactivity and binding characteristics. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C9H8BrNO3

Molecular Weight

258.07 g/mol

IUPAC Name

2-bromo-5-cyclopropyloxypyridine-4-carboxylic acid

InChI

InChI=1S/C9H8BrNO3/c10-8-3-6(9(12)13)7(4-11-8)14-5-1-2-5/h3-5H,1-2H2,(H,12,13)

InChI Key

XQOITAZTGXQECG-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CN=C(C=C2C(=O)O)Br

Origin of Product

United States

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